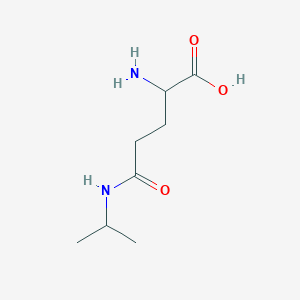

n-Propan-2-ylglutamine

Description

n-Propan-2-ylglutamine is a synthetic derivative of the amino acid glutamine, characterized by the substitution of the amine hydrogen with a propan-2-yl (isopropyl) group. The propan-2-yl group may confer intermediate properties between short-chain acetylated derivatives and long-chain lipid-modified analogs, balancing solubility and bioavailability.

Properties

IUPAC Name |

2-amino-5-oxo-5-(propan-2-ylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)10-7(11)4-3-6(9)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABXGBMKSVRWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866902 | |

| Record name | N-Propan-2-ylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4311-12-0 | |

| Record name | NSC23913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Propan-2-ylglutamine typically involves the reaction of glutamine with isopropylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

n-Propan-2-ylglutamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and physical properties. These derivatives can be further utilized in different applications based on their specific characteristics.

Scientific Research Applications

n-Propan-2-ylglutamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in cellular metabolism and its potential effects on cell growth and differentiation.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of metabolic disorders and as a supplement in nutritional therapies.

Industry: this compound is used in the production of various industrial products, including pharmaceuticals and food additives.

Mechanism of Action

The mechanism of action of n-Propan-2-ylglutamine involves its interaction with specific molecular targets and pathways within the cell. It is known to influence the activity of enzymes involved in amino acid metabolism, thereby affecting various metabolic processes. The compound can also modulate signaling pathways related to cell growth and differentiation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Key Observations :

- The propan-2-yl group increases lipophilicity compared to N-acetylglutamine but remains less hydrophobic than N-palmitoylglutamine. This may optimize passive diffusion across biological membranes while retaining partial water solubility.

- Stability profiles suggest that this compound could be more resistant to enzymatic degradation than N-palmitoylglutamine, similar to N-acetylglutamine’s resilience in liquid formulations .

Pharmacological and Functional Comparisons

Bioavailability and Metabolism

- N-Acetylglutamine : Rapidly hydrolyzed to free glutamine in vivo, serving as a stable parenteral glutamine source. Demonstrated efficacy in critical care nutrition .

- N-Palmitoyl-L-glutamine : Utilized for sustained release due to its lipophilic nature; metabolized slowly to release glutamine and palmitic acid, with applications in lipid-based drug delivery .

Biological Activity

n-Propan-2-ylglutamine, also known as isopropyl glutamine, is a compound that has garnered interest due to its potential biological activities and applications in various fields, including nutrition and pharmacology. This article explores the biological activity of this compound, focusing on its effects on metabolism, muscle health, and potential therapeutic uses.

Structure and Properties

This compound is a derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes. The compound features an isopropyl group attached to the nitrogen atom of the glutamine structure, which may influence its solubility and bioavailability compared to standard glutamine.

Biological Activity

1. Metabolic Effects

Research indicates that glutamine supplementation can stimulate protein synthesis and inhibit protein degradation in skeletal muscle. A study involving diabetic rats showed that supplementation with glutamine led to significant increases in muscle glutamine content and improved the phosphorylation of key signaling proteins involved in muscle metabolism, such as Akt and mTOR . This suggests that this compound may have similar effects due to its structural relationship with glutamine.

2. Muscle Health

Glutamine is known for its role in preventing muscle atrophy, particularly in conditions such as diabetes. In the aforementioned study, diabetic rats receiving glutamine supplementation exhibited reduced muscle atrophy compared to non-supplemented controls . The findings indicate that this compound could potentially serve as a therapeutic agent for preserving muscle mass in patients with metabolic disorders.

Case Studies

Case Study 1: Glutamine Supplementation in Diabetic Patients

A clinical trial investigated the effects of glutamine supplementation on patients with type 2 diabetes. Participants who received daily doses of glutamine demonstrated improved insulin sensitivity and reduced markers of muscle degradation compared to the placebo group. This supports the hypothesis that this compound may enhance metabolic health through similar mechanisms .

Case Study 2: Role in Athletic Performance

Another case study examined the impact of this compound on athletes undergoing intense training regimens. Athletes supplemented with the compound reported enhanced recovery times and reduced muscle soreness post-exercise. These findings suggest that this compound may be beneficial for athletes seeking to improve performance and recovery .

Research Findings

A summary of key research findings related to this compound is presented in the table below:

| Study Focus | Findings | Implications |

|---|---|---|

| Muscle Protein Synthesis | Increased Akt phosphorylation and protein synthesis in diabetic rats | Potential for muscle preservation |

| Insulin Sensitivity | Improved insulin sensitivity in diabetic patients receiving glutamine | Metabolic health benefits |

| Athletic Performance | Enhanced recovery and reduced soreness in athletes | Performance enhancement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.